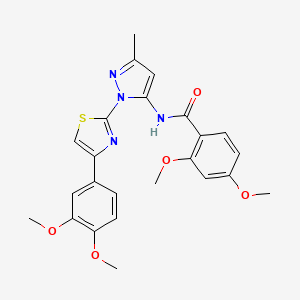

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide

描述

This compound is a heterocyclic molecule featuring a pyrazole core substituted with a thiazole ring and multiple methoxybenzamide groups. Its structure combines a 3-methylpyrazole moiety linked to a 3,4-dimethoxyphenyl-substituted thiazole at position 4 and a 2,4-dimethoxybenzamide group at position 5 of the pyrazole ring.

属性

IUPAC Name |

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-14-10-22(26-23(29)17-8-7-16(30-2)12-20(17)32-4)28(27-14)24-25-18(13-34-24)15-6-9-19(31-3)21(11-15)33-5/h6-13H,1-5H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPSASIILGKPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry for their potential therapeutic applications.

- Molecular Formula : C24H24N4O5S

- Molecular Weight : 480.5 g/mol

- CAS Number : 1019096-13-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the thiazole ring followed by the introduction of the 3,4-dimethoxyphenyl group and the pyrazole ring. The final step involves attaching the benzamide moiety. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

- Mechanism of Action : The compound interacts with specific molecular targets, inhibiting enzymes or receptors involved in cancer cell proliferation. For instance, it has shown significant inhibition of cell viability in various cancer cell lines such as MCF7 and MDA-MB-231, with IC50 values indicating potent antiproliferative effects .

-

Case Studies :

- In a study assessing various thiazole derivatives against MCF7 cells, compounds similar to this compound exhibited IC50 values ranging from 10.21 to 14.32 µM, suggesting promising cytotoxicity .

- Another study noted that compounds with similar structures could induce apoptosis through caspase activation pathways, further supporting their role as potential anticancer agents .

Other Biological Activities

The compound also exhibits a range of other biological activities:

- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC50 values < 15 µM against MCF7 | |

| Antimicrobial | Effective against various pathogens | |

| Anti-inflammatory | Modulation of inflammatory responses |

The mechanism underlying the biological activity of this compound involves:

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

- N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide (): This analogue replaces the 2,4-dimethoxybenzamide group with a 3,4-difluorobenzamide. Fluorine substituents typically enhance metabolic stability and membrane permeability compared to methoxy groups, which may increase lipophilicity but reduce solubility. No direct activity data are available, but fluorinated analogues often exhibit improved bioavailability in medicinal chemistry contexts.

Pyrazole-Thiazole Hybrids

Compounds like 3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide () share a pyrazole-thiazole backbone but incorporate benzoimidazole and thiophene groups. These structural differences likely alter electronic properties and binding affinities.

Pharmacological Precursors

and describe pyrazole derivatives synthesized via condensation of hydrazones with ketones or aldehydes. While these precursors lack the thiazole or benzamide groups, their synthetic pathways (e.g., TLC-monitored reactions in aqueous ethanol) are foundational to the target compound’s preparation. Modifications such as thiazole incorporation likely improve thermal stability and rigidity compared to simpler pyrazoles .

Hypothetical Data Table for Comparative Analysis

Note: Data are extrapolated from structural analogs due to absence of direct experimental results in provided evidence.

Research Findings and Limitations

- Synthesis Challenges : The target compound’s synthesis likely follows routes similar to (e.g., cyclocondensation of hydrazones with ketones). However, the incorporation of multiple methoxy groups may require protective strategies to avoid side reactions .

- Biological Activity Gaps: No explicit bioactivity data for the compound are provided in the evidence. By analogy, highlights that pyrazole-thiazole hybrids often exhibit antimicrobial or anticancer properties, but substituent variations (e.g., methoxy vs. fluorine) significantly modulate efficacy .

常见问题

Q. What are the key synthetic strategies for constructing the thiazole-pyrazole-benzamide scaffold in this compound?

The synthesis typically involves:

- Cyclocondensation reactions to form the thiazole ring (e.g., using thiourea with α-haloketones under acidic/basic conditions) .

- Pyrazole ring formation via hydrazine derivatives reacting with diketones or enol ethers, with regioselectivity controlled by substituents .

- Amide coupling (e.g., benzoyl chloride with aminothiazole intermediates in dichloromethane/triethylamine) to attach the benzamide moiety . Reaction yields depend on solvent choice (DMF, ethanol), temperature (70–90°C), and catalysts (POCl₃ for thiadiazole formation) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .

- IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches) .

- X-ray crystallography for absolute configuration determination, particularly for resolving ambiguities in pyrazole-thiazole connectivity .

Q. How can reaction conditions be optimized to improve yields of intermediate steps?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization reactions .

- Catalyst use : POCl₃ or PCl₅ improves thiadiazole and thiophene derivative formation .

- pH control : Ammonia (pH 8–9) precipitates intermediates while avoiding decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of methoxy substituents influence biological activity?

- Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing methoxy with halogens or alkyl groups) and testing antimicrobial/anticancer activity .

- Computational modeling (e.g., DFT) predicts electron-donating methoxy groups enhancing π-π stacking with target proteins .

Q. What methodologies address contradictions in biological activity data across similar derivatives?

- Dose-response assays (e.g., IC₅₀ comparisons) to validate potency variations .

- Molecular docking identifies binding pose discrepancies (e.g., methoxy groups altering hydrophobic interactions in kinase targets) .

Q. How can computational tools guide the design of analogs with improved pharmacokinetics?

- ADMET prediction software (e.g., SwissADME) evaluates logP, solubility, and metabolic stability .

- Molecular dynamics (MD) simulations assess target-binding persistence (e.g., stability of hydrogen bonds with DNA/proteins over 100-ns trajectories) .

Q. What experimental strategies validate target engagement in cellular models?

- Pull-down assays with biotinylated probes to isolate protein targets .

- Fluorescence polarization to measure compound binding affinity to purified enzymes (e.g., kinases) .

Q. How do solvent interactions affect crystallization for structural studies?

- Mixed-solvent systems (DMSO/water, 2:1) promote slow crystallization, improving diffraction quality .

- Temperature gradients (4°C to room temperature) reduce crystal defects .

Data Interpretation & Challenges

Q. How should researchers resolve conflicting spectral data (e.g., NMR peak splitting vs. X-ray results)?

Q. What statistical approaches mitigate variability in biological replicate assays?

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant activity differences .

- Principal component analysis (PCA) correlates structural features (e.g., substituent electronegativity) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。